molecular formula C14H9ClN2OS B7766223 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 6736-96-5

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B7766223
CAS No.: 6736-96-5
M. Wt: 288.8 g/mol
InChI Key: KPCPBBQBISDRFL-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound with the molecular formula C₁₄H₉ClN₂OS and a molecular weight of 288.75 g/mol (CAS: 13165-15-6) . It features a quinazolinone core substituted with a chlorine atom at position 7, a phenyl group at position 3, and a thioxo (C=S) group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPBBQBISDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986622
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6736-96-5
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Anthranilic Acid Derivatives with Aryl Isothiocyanates

The most widely reported method involves the condensation of anthranilic acid derivatives with aryl isothiocyanates. This two-step process begins with the formation of an intermediate thiourea derivative, followed by cyclization under basic conditions. For example, 7-chloroanthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux, catalyzed by potassium carbonate, to yield the target compound .

Reaction Conditions and Optimization

  • Solvent: Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic amines and isothiocyanates .

  • Base: Potassium carbonate or triethylamine facilitates deprotonation, accelerating cyclization .

  • Temperature: Reflux conditions (70–80°C) are typically maintained for 6–8 hours to ensure complete conversion.

Yield and Scalability
Industrial-scale adaptations employ continuous flow reactors to enhance throughput, achieving yields exceeding 85%. Small-scale laboratory syntheses report yields of 70–78% .

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to streamline the synthesis. Ji-Feng Liu’s protocol combines anthranilic acid, phenyl isothiocyanate, and a catalytic base under microwave conditions (150°C, 10 minutes), bypassing the need for intermediate isolation .

Key Advantages

  • Time Efficiency: Reaction completion in 10 minutes versus 6–8 hours under conventional heating .

  • Yield Improvement: Microwave irradiation enhances molecular collisions, elevating yields to 88–92% .

Mechanistic Insights
The microwave method proceeds via rapid formation of the thiourea intermediate, followed by instantaneous cyclization due to localized heating. This minimizes side reactions such as oxidation of the thioxo group .

Cyclization of Benzo[d] oxazin-4-one Intermediates

An alternative route involves the synthesis of 7-chloro-2-methyl-benzo[d] oxazin-4-one, which is subsequently treated with hydrazine hydrate to form the quinazolinone core .

Stepwise Procedure

  • Oxazinone Formation: Methyl-2-amino-5-chlorobenzoate reacts with acetic anhydride in ethanol under reflux to form the oxazinone intermediate (95% yield) .

  • Hydrazine Cyclization: Hydrazine hydrate induces ring expansion, replacing the oxazinone oxygen with a thioxo group via nucleophilic substitution .

Critical Parameters

  • Hydrazine Stoichiometry: A 2:1 molar ratio of hydrazine to oxazinone ensures complete conversion .

  • Solvent Polarity: Ethanol’s moderate polarity stabilizes the transition state during cyclization .

Use of Ammonium Dithiocarbamates

A novel approach employs ammonium or triethylammonium N-aryldithiocarbamates as sulfur donors. Anthranilic acid reacts with these reagents in ethanol, forming the quinazolinone skeleton via a single-step mechanism .

Reaction Table

ReagentSolventTemperatureYieldReference
Ammonium phenyldithiocarbamateEthanolReflux82%
Triethylammonium phenyldithiocarbamateDMF100°C89%

Mechanism
The dithiocarbamate group acts as a bifunctional nucleophile, attacking the carbonyl carbon of anthranilic acid while delivering the sulfur atom for thioxo group formation .

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and purity. Continuous flow systems with in-line purification (e.g., recrystallization) achieve >90% purity and throughputs of 1–2 kg/hour.

Key Innovations

  • Catalyst Recycling: Immobilized base catalysts (e.g., silica-supported K2CO3) reduce waste.

  • Green Solvents: Cyclopentyl methyl ether (CPME) replaces ethanol, enhancing safety and recyclability.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction Type Reagents/Conditions Product Reference
Sulfoxide formationH₂O₂ (30%), RT, 6 h7-Chloro-3-phenyl-2-sulfinylquinazolin-4(3H)-one
Sulfone formationmCPBA (1.2 eq), DCM, 0°C → RT, 12 h7-Chloro-3-phenyl-2-sulfonylquinazolin-4(3H)-one

Key Findings :

  • Sulfoxide derivatives exhibit enhanced water solubility compared to the parent compound.

  • Sulfone formation is irreversible and proceeds via electrophilic attack on the sulfur atom .

Nucleophilic Substitution

The chloro substituent at position 7 participates in nucleophilic aromatic substitution (NAS) reactions.

Reaction Type Reagents/Conditions Product Reference
Amine substitutionPiperidine, K₂CO₃, DMF, 80°C, 8 h7-Piperidinyl-3-phenyl-2-thioxoquinazolin-4(3H)-one
Thiol substitutionPhSH, CuI, DMSO, 120°C, 24 h7-Phenylthio-3-phenyl-2-thioxoquinazolin-4(3H)-one

Mechanistic Insight :

  • The electron-withdrawing quinazolinone ring activates the chloro group for NAS, favoring soft nucleophiles like thiols .

Alkylation and Acylation

The thiolate form (generated in basic media) reacts with alkyl halides or acylating agents.

Reaction Type Reagents/Conditions Product Reference
S-AlkylationCH₃I, K₂CO₃, acetone, reflux, 6 h2-(Methylthio)-7-chloro-3-phenylquinazolin-4(3H)-one
S-AcylationAcCl, pyridine, RT, 4 h2-(Acetylthio)-7-chloro-3-phenylquinazolin-4(3H)-one

Key Findings :

  • Alkylation proceeds via SN2 mechanism, with >80% yield in polar aprotic solvents.

  • Acylated derivatives show improved stability against hydrolysis .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Reaction Type Reagents/Conditions Product Reference
Triazole formationHydrazine, CS₂, EtOH, reflux, 12 h7-Chloro-3-phenyl- triazolo[4,3-a]quinazolin-5(1H)-one

Mechanistic Insight :

  • Hydrazine attacks the thioxo group, followed by cyclization with CS₂ to form a triazole ring .

Reduction Reactions

The thioxo group is reduced to a thiol or thioether.

Reaction Type Reagents/Conditions Product Reference
Thiol formationLiAlH₄, THF, 0°C, 2 h7-Chloro-3-phenyl-2-mercaptoquinazolin-4(3H)-one
Thioether formationNaBH₄, NiCl₂, MeOH, RT, 4 h7-Chloro-3-phenyl-2-(methylthio)quinazolin-4(3H)-one

Note : Thiol derivatives are prone to oxidation and require inert atmospheres for isolation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl ring.

Reaction Type Reagents/Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane, 90°C, 12 h7-Chloro-3-(biphenyl-4-yl)-2-thioxoquinazolin-4(3H)-one

Tautomerization and Stability

The compound exists in thione–thiol tautomeric equilibrium, influenced by pH:

  • Thione form : Dominant in neutral or acidic conditions (confirmed by IR: νC=O at 1659 cm⁻¹, νN–H at 3217 cm⁻¹) .

  • Thiolate form : Prevalent in alkaline media, enabling reactions with electrophiles .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Thioxo (-S-)High (nucleophilic/electrophilic)Oxidation, alkylation, acylation
Chloro (-Cl)ModerateNucleophilic substitution, cross-coupling
Quinazolinone ringLowBase-catalyzed hydrolysis (rare)

Scientific Research Applications

Medicinal Chemistry

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activities : The compound exhibits significant antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, disrupting their function. This mechanism is particularly relevant in the development of drugs targeting diseases such as cancer and infections.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, including:

  • Oxidation : Converting thioxo groups to sulfoxides or sulfones.
  • Reduction : Transforming thioxo groups into thiols or thioethers.
  • Substitution Reactions : The chloro group can be substituted with nucleophiles to create a variety of derivatives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Effects

Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest its potential as a new antimicrobial agent.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for:

  • Development of New Materials : Its unique chemical structure allows for the formulation of advanced materials with specific properties.
  • Chemical Processes : The compound's reactivity makes it valuable in various chemical synthesis processes within pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinazolinone scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
5-Methyl-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 5-CH₃, 3-Ph, 2-S 266.30 Methyl at C5 reduces steric bulk compared to Cl at C7; lower lipophilicity.
3-Benzyl-6-bromo-2,3-dihydro-4(1H)-quinazolinone (10c) 3-Bn, 6-Br, 2-O 317.03 Bromine at C6 increases molecular weight; oxo (C=O) instead of thioxo.
2-tert-Butyl-6-chloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone (5g) 2-t-Bu, 6-Cl, 3-Ph 349.09 tert-Butyl group enhances steric hindrance; Cl at C6 vs. C6.
3-Amino-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 3-NH₂, 2-S 193.22 Amino group increases solubility; lacks aromatic substituents.
  • Electronic Effects : The thioxo group (C=S) in the target compound enhances electron-withdrawing character compared to oxo (C=O) analogues, affecting reactivity and binding interactions .
  • Steric Impact : Bulky substituents like tert-butyl (5g) reduce conformational flexibility, whereas smaller groups like methyl (5-CH₃) improve solubility .

Physicochemical and Spectral Properties

  • Melting Points : Halogenation elevates melting points (e.g., 10e: 122–124°C vs. 5g: 159–161°C ), reflecting increased molecular symmetry and intermolecular forces.
  • NMR Signatures : The thioxo group in the target compound causes distinct downfield shifts in ¹H NMR (e.g., C2-H at δ 5.01 ppm in 5g ) compared to oxo analogues.
  • Crystallography: X-ray studies reveal that substituents like methoxy or amino groups alter hydrogen bonding networks, influencing crystal packing and solubility .

Biological Activity

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS No. 13165-15-6) is a heterocyclic compound belonging to the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H9ClN2OS
Molecular Weight288.75 g/mol
Melting Point323-324 °C
Boiling Point438.3 ± 47.0 °C (Predicted)
Density1.50 ± 0.1 g/cm³ (Predicted)
pKa10.35 ± 0.20 (Predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes by binding to their active sites. This interaction can disrupt cellular processes, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this quinazolinone exhibit substantial antimicrobial properties. For instance, studies have demonstrated that derivatives show effectiveness against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HEPG2 (liver cancer), and HeLa (cervical cancer). The compound's IC50 values ranged from 3.35 to 6.81 µg/mL, indicating significant potency against tumor cells .

Anti-inflammatory Effects

The compound has shown anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, it outperformed indomethacin in reducing inflammation and pain .

Antihypertensive Activity

Quinazoline derivatives have been reported to exhibit antihypertensive effects through the inhibition of α1-adrenergic receptors. This mechanism is similar to that of prazosin, a commonly used antihypertensive medication .

Case Studies

  • Antimicrobial Evaluation :
    A study assessed the antimicrobial efficacy of several quinazoline derivatives including this compound using the plate hole diffusion method against various pathogens. Results indicated moderate to significant bactericidal activity against tested strains .
  • Cytotoxicity Testing :
    In a comparative study on the cytotoxic effects of quinazoline derivatives on cancer cell lines, the compound demonstrated selective toxicity against MCF-7 cells with an IC50 value significantly lower than many traditional chemotherapeutics .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerCytotoxic towards MCF-7 and HEPG2
Anti-inflammatorySuperior to indomethacin in models
AntihypertensiveSimilar mechanism to prazosin

Q & A

Q. Critical factors affecting yield :

  • Catalyst selection : Fe₃O₄@GO offers recyclability (>5 cycles), while scandium triflate reduces reaction time .
  • Solvent polarity : Water improves green metrics but may require longer reaction times compared to trifluoroethanol .

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